An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-DL-2-pyridylalanine
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-DL-2-pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-DL-2-pyridylalanine (Fmoc-DL-2-pyridylalanine) and its application in solid-phase peptide synthesis (SPPS). This non-natural amino acid derivative is a valuable building block for the synthesis of modified peptides with unique structural and functional characteristics.
Core Chemical Properties
Fmoc-DL-2-pyridylalanine is a white to slightly yellow crystalline powder. Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases. The data largely pertains to the individual L- and D-enantiomers, with the properties of the DL-racemic mixture being comparable for non-chiral attributes.
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [][2][3][4] |
| Molecular Weight | 388.42 g/mol | [][3][4] |
| Appearance | White to slightly yellow powder | [][5] |
| Melting Point | 154.5 °C (for D-enantiomer) | [] |
| Purity (Typical) | ≥97.0% (HPLC) | [4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). | [][6] |
| Storage Conditions | 2-8°C, desiccated, protected from light. | [][4][5][7] |
Stability and Handling
Proper handling and storage are crucial to maintain the integrity of Fmoc-DL-2-pyridylalanine:
-
Thermal Stability : The compound is stable at room temperature for short periods.[] For long-term storage, temperatures of -20°C or lower are recommended to minimize degradation.[7]
-
Moisture Sensitivity : It is advisable to store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) as moisture can facilitate hydrolysis.[7] Containers should be allowed to warm to room temperature before opening to prevent condensation.[7]
-
Light Sensitivity : The fluorenyl (Fmoc) group is sensitive to UV light and can undergo photodegradation.[7] Therefore, the compound should be stored in a light-protected container.
-
Chemical Stability : The Fmoc protecting group is highly labile to basic conditions, a property exploited for its removal during SPPS.[7] Contact with bases, including secondary amines like piperidine, will initiate deprotection. It is generally stable under acidic conditions.[7]
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-2-pyridylalanine is primarily used as a building block in Fmoc-based SPPS. The following sections detail the standard methodologies for its incorporation into a growing peptide chain.
Fmoc Deprotection
The removal of the N-terminal Fmoc group is a critical step to expose the free amine for the subsequent coupling reaction.
Protocol: Standard Fmoc Deprotection
-
Resin Swelling : Swell the peptidyl-resin in DMF for approximately 30 minutes in a reaction vessel.
-
Initial Deprotection : Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-7 minutes.
-
Final Deprotection : Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Amino Acid Coupling
The coupling of Fmoc-DL-2-pyridylalanine to the deprotected N-terminus of the resin-bound peptide requires activation of its carboxylic acid moiety. Several coupling reagents can be employed for this purpose.
Protocol: Coupling using HBTU/DIPEA
-
Activation of Fmoc-DL-2-pyridylalanine : In a separate vial, dissolve Fmoc-DL-2-pyridylalanine (3 equivalents relative to the resin's substitution level) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; 2.9 equivalents) in DMF.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA; 6 equivalents) to the amino acid solution. Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction : Drain the washing solvent from the deprotected peptidyl-resin. Immediately add the activated Fmoc-DL-2-pyridylalanine solution to the resin.
-
Reaction Time : Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing : After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and by-products.
-
Confirmation (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a successful and complete coupling reaction.
Workflow for Synthesis and Application
The unique pyridine side chain of 2-pyridylalanine can be utilized for post-synthetic modifications, such as chemoselective conjugation. The following diagram illustrates a general workflow for the synthesis of a peptide containing a 2-pyridylalanine residue and its subsequent N-alkylation, as demonstrated in recent research.[8][9]
Caption: SPPS workflow for a 2-pyridylalanine peptide and its conjugation.
Applications in Drug Development
The incorporation of non-natural amino acids like 2-pyridylalanine into peptide sequences is a key strategy in medicinal chemistry for several reasons:
-
Enhanced Solubility and Stability : The pyridine moiety can improve the aqueous solubility and stability of peptides, which is often a challenge for therapeutic candidates.[10]
-
Peptidomimetics : It allows for the creation of peptidomimetics with altered conformations and resistance to enzymatic degradation, potentially leading to improved pharmacokinetic profiles.
-
Chemoselective Ligation : The pyridyl group serves as a chemical handle for site-specific conjugation of other molecules, such as small molecule drugs, imaging agents, or polymers, to the peptide scaffold.[8][9] This has been demonstrated through the N-alkylation of the pyridyl-alanine residue to create functionally diverse and stable peptide conjugates.[8][9]
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
